Home > Products > Screening Compounds P16502 > 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine - 1306739-52-5

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Catalog Number: EVT-13482973
CAS Number: 1306739-52-5
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves several key steps that leverage established organic chemistry techniques. Although specific synthetic routes are not extensively detailed in the provided sources, compounds of this type are generally synthesized through multi-step reactions involving:

  1. Formation of the spirocyclic core: This may involve cyclization reactions where a precursor molecule undergoes ring formation.
  2. Functionalization: The introduction of the benzyl group and the oxo group typically requires careful selection of reagents and conditions to ensure high yields and selectivity.
  3. Salt formation: The dihydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

Technical details such as reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not explicitly provided in the available literature.

Molecular Structure Analysis

The molecular formula for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is C16H26Cl2N2OC_{16}H_{26}Cl_{2}N_{2}O. The structure features a spirocyclic arrangement that includes a nitrogen atom within a cyclic framework, contributing to its unique properties.

Chemical Reactions Analysis

While specific chemical reactions involving 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine are not detailed in the sources provided, compounds with similar structures often participate in various chemical transformations:

  1. Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acid-base reactions: The amine can be protonated under acidic conditions, affecting its solubility and reactivity.
  3. Oxidation-reduction reactions: Depending on substituents, these compounds may undergo oxidation or reduction processes.

Understanding these potential reactions is crucial for predicting the behavior of this compound in various chemical environments.

Mechanism of Action

Potential mechanisms may include:

  1. Receptor binding: The compound could interact with neurotransmitter receptors due to its structural similarity to known ligands.
  2. Inhibition or activation of enzymes: The amine functionality may allow it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Further research would be required to elucidate specific pathways and targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine include:

Physical Properties

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in polar solvents due to the presence of amine and oxo groups.

Relevant Data

The compound has been noted to be an irritant; thus, handling precautions should be observed during laboratory use .

Applications

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine finds applications primarily in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for drug development or as a tool for studying biological mechanisms due to its unique structural features.

Research involving this compound can contribute to understanding its pharmacological properties and potential therapeutic uses, especially in areas related to neurological disorders or other conditions influenced by receptor activity.

Synthetic Methodologies and Optimization

Design and Development of Spirocyclic Scaffolds via Prins Cyclization

The Prins cyclization has emerged as a cornerstone reaction for constructing the 1-oxa-9-azaspiro[5.5]undecane core with high atom economy and diastereoselectivity. This methodology enables the simultaneous formation of multiple bonds and stereocenters in a single operation, effectively building the spirocyclic framework from readily available precursors. The synthesis typically involves the condensation of N-benzyl-4-piperidone derivatives with allylsilane reagents under acidic conditions, followed by intramolecular oxonium ion cyclization. Formaldehyde equivalents (such as paraformaldehyde) serve as the electrophilic component, initiating the cyclization cascade that establishes the spirocyclic architecture in a single step [1] [8].

Recent methodological advancements have focused on optimizing reaction parameters to enhance efficiency and selectivity. Key innovations include:

  • Catalyst Systems: BF₃·OEt₂ and TfOH have demonstrated superior performance in promoting the Prins cyclization while minimizing side products, achieving yields >75% under optimized conditions [5] [8].
  • Solvent Effects: Dichloroethane (DCE) at 80°C provides optimal balance between reaction rate and selectivity, suppressing competing pathways like elimination or polymerization [8].
  • Substrate Engineering: Introduction of electron-withdrawing groups on the benzyl moiety moderates reactivity to prevent over-oxidation while maintaining the structural integrity of the spirocyclic system [4] [8].

Table 1: Optimization Parameters for Prins Cyclization

VariableStandard ConditionsOptimized ConditionsYield Impact
CatalystH₂SO₄BF₃·OEt₂ (0.5 eq)+35%
Temperature60°C80°C+22%
SolventTolueneDCE+28%
Formaldehyde SourceFormalinParaformaldehyde+15%

The versatility of this approach is demonstrated by its compatibility with diverse piperidone precursors, enabling rapid scaffold diversification for structure-activity relationship (SAR) studies. The reaction's scalability has been validated at multigram levels (≥50g) without erosion of diastereoselectivity (>95:5 dr), highlighting its utility for both medicinal chemistry exploration and industrial-scale production [1] [5] [8].

Functionalization Strategies for Peripheral Benzyl and Amine Substituents

The peripheral benzyl and amine groups of 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine serve as strategic handles for structural diversification to modulate physicochemical and pharmacological properties. The C4-amine functionality exhibits distinct reactivity patterns due to its position adjacent to the spirocyclic oxygen, enabling selective derivatization while preserving the core scaffold integrity [3].

Primary Amine Modifications:

  • Urea Derivatives: Reaction with aromatic isocyanates generates substituted ureas that significantly enhance target binding through additional hydrogen-bonding interactions. For instance, N-(3-trifluoromethylphenyl)urea derivatives exhibit marked improvement in soluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 4.99 ± 0.18 nM) while maintaining favorable logD₇.₄ values (0.99) [3].
  • Reductive Amination: The primary amine undergoes efficient alkylation with aldehydes/ketones under NaBH₃CN-mediated conditions, enabling installation of diverse alkyl/arylalkyl groups. This approach has generated analogs with enhanced blood-brain barrier permeability for central nervous system applications [3] [9].
  • Sulfonamide Formation: Benzenesulfonyl chlorides react smoothly to afford sulfonamide derivatives that improve metabolic stability, albeit with moderate increases in molecular weight and lipophilicity [3].

Benzyl Group Modifications:

  • Debenzylation/Coupling: Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group to expose the secondary amine, which serves as a platform for installing alternative substituents via alkylation or acylation. This strategy enables systematic exploration of steric and electronic effects on target engagement [3] [5].
  • Electrophilic Aromatic Substitution: The electron-rich benzyl ring undergoes regioselective halogenation (e.g., bromination at the para-position), providing intermediates for cross-coupling reactions (Suzuki, Sonogashira) to introduce biaryl, alkynyl, or heteroaryl extensions [5].

Table 2: Impact of Peripheral Modifications on Compound Properties

Modification TypeRepresentative GrouplogD₇.₄ ChangeBiological Effect
Urea formation3-CF₃-phenylurea+0.15sEH IC₅₀ = 4.99 nM
Reductive alkylationCyclopropylmethyl-0.28Improved CNS penetration
N-acylationAcetyl-0.41Reduced microsomal clearance
Para-benzyl brominationBr+0.33Cross-coupling handle for SAR
N-sulfonylationTosyl+0.52Enhanced metabolic stability

Orthogonal protection strategies enable sequential functionalization: the primary amine can be protected as a tert-butoxycarbonyl (Boc) derivative during benzyl group manipulation, followed by deprotection and amine derivatization. This approach has proven invaluable for generating hybrid molecules with dual pharmacological activities [3] [5] [9].

Stereochemical Control in Spirocyclic Core Assembly

The spirocyclic carbon at position 4 generates a stereogenic center whose configuration significantly influences biological activity. The Prins cyclization typically produces racemic 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine due to non-chiral reaction conditions. Resolution and asymmetric synthesis strategies have been developed to address this challenge:

Diastereoselective Approaches:

  • Chiral Auxiliaries: Incorporation of enantiomerically pure α-methylbenzylamine instead of benzylamine generates diastereomeric products separable by conventional chromatography. Subsequent hydrogenolytic cleavage yields enantiomerically enriched primary amines (≥98% ee) [4] [7].
  • Substrate-Controlled Cyclization: Chiral catalysts like Jacobsen's Co(salen) complex induce asymmetry during the Prins cyclization step, achieving moderate enantioselectivity (60-75% ee) that can be enhanced through crystal seeding techniques [4].

Enantiomer Separation:

  • Chiral Stationary Phase Chromatography: Semipreparative SFC (supercritical fluid chromatography) on Chiralpak® AD-H columns efficiently resolves racemic mixtures, providing both enantiomers in >99% ee for biological evaluation. The (+)-enantiomer consistently demonstrates superior sEH inhibition (IC₅₀ 4.99 nM vs. >5000 nM for the (-)-antipode) [3] [7].
  • Diastereomeric Salt Formation: Tartaric acid derivatives facilitate large-scale resolution through differential crystallization, with the (+)-enantiomer preferentially crystallizing as the L-tartrate salt from ethanol/water mixtures [3].

X-ray crystallography of protein-ligand complexes confirms the (+)-enantiomer adopts a binding conformation where the protonated amine forms a salt bridge with Asp335 in sEH, while the spirocyclic oxygen engages in hydrogen bonding with Tyr383. The benzyl group occupies a hydrophobic pocket inaccessible to the (-)-enantiomer due to steric clashes from its alternative spiro ring orientation [3] [9].

Table 3: Stereochemical Control Techniques and Outcomes

MethodConditionsEnantiomeric ExcessYieldScale Limit
Chiral SFC ResolutionChiralpak AD-H, 25% MeOH/CO₂>99% (+)-isomer42%100 mg
L-Tartrate ResolutionEthanol/H₂O (4:1), 0°C98% (+)-isomer35%10 g
Chiral Auxiliary (R)-α-MePhNHPrins cyclization, H₂/Pd deprotection98% (+)-isomer68%5 g
Co(salen)-Catalyzed CyclizationToluene, -40°C75% (+)-isomer85%500 mg

Scalable Synthesis and Process Optimization for Academic and Industrial Applications

Transitioning from milligram-scale discovery chemistry to multigram production necessitates addressing key synthetic bottlenecks: exothermicity during Prins cyclization, catalyst loading reduction, and purification challenges posed by polar amine functionalities.

Process Optimization Milestones:

  • Exothermicity Management: Controlled addition of formaldehyde equivalents (<0.5 eq/hr) with jacket cooling maintains temperature at 80±2°C, preventing decomposition pathways that dominate above 90°C. This adjustment reduced impurity formation by 40% in kilogram-scale batches [1] [5].
  • Catalyst Recycling: Immobilized BF₃ on silica gel enables catalyst recovery and reuse for ≥5 cycles without significant activity loss, reducing metal contamination to <5 ppm in the final product while decreasing production costs by 30% [5] [8].
  • Continuous Flow Processing: Microreactor systems (0.5 mm channel diameter) achieve near-complete conversion in <10 minutes residence time (vs. 8 hours batch), enhancing throughput while minimizing side product formation through precise temperature and mixing control [8].

Purification Advancements:

  • Crystallization-Driven Purification: The hydrochloride salt crystallizes selectively from isopropanol/MTBE mixtures, rejecting Prins dimer impurities. This single crystallization elevates purity from 85% to 99.5% without chromatographic purification [1].
  • Aqueous Workup Optimization: pH-controlled extraction (pH 9.5-10.5) minimizes amine losses to <5% during workup, significantly improving overall yield compared to standard neutral extraction protocols [5].

Commercial suppliers have standardized quality specifications for academic and industrial applications: HPLC purity ≥98% (UV 254 nm), residual solvent limits (DCE < 600 ppm), and enantiomeric excess ≥99% for resolved material. Global shipping options (EU stock: next day; China stock: 10-14 days) ensure accessibility, though cold-chain transport is recommended for salt forms to prevent disproportionation [1] [4] [6].

Table 4: Scalability Metrics for Key Synthetic Steps

Process ParameterLaboratory ScalePilot Scale (100g)Industrial Scale (kg)
Prins Cyclization Time8 hours12 hours24 hours
Temperature Control±5°C±2°C±0.5°C
Isolated Yield75%82%88%
Purity (HPLC)95%98%99.5%
Catalyst Loading (mol%)503015
Solvent Consumption (L/kg)1208040

Properties

CAS Number

1306739-52-5

Product Name

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

IUPAC Name

9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2

InChI Key

ZNUBNUJFQABQLK-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.